molecular formula C16H16N2S B11953628 4-[Benzyl(ethyl)amino]phenyl thiocyanate CAS No. 5335-85-3

4-[Benzyl(ethyl)amino]phenyl thiocyanate

Cat. No.: B11953628
CAS No.: 5335-85-3
M. Wt: 268.4 g/mol
InChI Key: ISFGBUJGOHTLFM-UHFFFAOYSA-N
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Description

4-[Benzyl(ethyl)amino]phenyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur. This compound is characterized by the presence of a benzyl(ethyl)amino group attached to a phenyl ring, which is further connected to a thiocyanate group. Thiocyanates are valued for their ability to efficiently access various sulfur-containing functional groups and scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzyl(ethyl)amino]phenyl thiocyanate can be achieved through several methods. One common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media. For example, the preparation of isopropyl thiocyanate involves treating isopropyl bromide with sodium thiocyanate in boiling ethanol . Another method includes the cyanation of organosulfur compounds, where sulfenyl thiosulfates react with alkali metal cyanides to give thiocyanates with the displacement of sulfite .

Industrial Production Methods

In industrial settings, aryl thiocyanates are traditionally produced by the Sandmeyer reaction, which involves combining copper (I) thiocyanate and diazonium salts. This reaction is particularly favored for electron-rich aromatic substrates .

Chemical Reactions Analysis

Types of Reactions

4-[Benzyl(ethyl)amino]phenyl thiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 4-[Benzyl(ethyl)amino]phenyl thiocyanate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the benzyl(ethyl)amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

5335-85-3

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

[4-[benzyl(ethyl)amino]phenyl] thiocyanate

InChI

InChI=1S/C16H16N2S/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-13-17/h3-11H,2,12H2,1H3

InChI Key

ISFGBUJGOHTLFM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)SC#N

Origin of Product

United States

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